Cerivastatin Sodium is the sodium salt of cerivastatin, a synthetic lipid-lowering agent.
Cerivastatin sodium
CAS No.: 143201-11-0
VCID: VC21339891
Molecular Formula: C26H34FNNaO5
Molecular Weight: 482.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Cerivastatin sodium is a member of the statin class of drugs, which are widely used to lower cholesterol levels. Statins work by inhibiting the enzyme HMG-CoA reductase, a key enzyme in the biosynthesis of cholesterol. Cerivastatin was marketed under the brand name Baycol by Bayer. PharmacologyCerivastatin sodium acts by competitively inhibiting HMG-CoA reductase, thereby reducing the synthesis of cholesterol in the liver. This leads to an increase in the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream. Mechanism of ActionThe mechanism of action involves several key steps:
Clinical UseCerivastatin sodium was primarily used for the treatment of primary hypercholesterolemia and mixed dyslipidemia. It was effective in lowering LDL cholesterol and triglycerides while increasing HDL cholesterol levels. Dosage and AdministrationCerivastatin sodium was typically administered orally once daily, with dosages ranging from 0.2 mg to 0.4 mg. Safety ProfileDespite its efficacy, cerivastatin sodium was associated with severe adverse effects, leading to its withdrawal from the market. Adverse Effects
Withdrawal from the MarketIn 2001, Bayer withdrew cerivastatin sodium due to reports of rhabdomyolysis and other severe muscle-related side effects. This decision was made after several cases of fatal rhabdomyolysis were reported, particularly when cerivastatin was used in combination with gemfibrozil. Research FindingsSeveral studies have investigated the pharmacokinetics and pharmacodynamics of cerivastatin sodium. Key findings include:
Data TablesTable 1: Pharmacokinetic Parameters of Cerivastatin Sodium
Table 2: Efficacy of Cerivastatin Sodium in Clinical Trials
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 143201-11-0 | ||||||||||||||||||
Product Name | Cerivastatin sodium | ||||||||||||||||||
Molecular Formula | C26H34FNNaO5 | ||||||||||||||||||
Molecular Weight | 482.5 g/mol | ||||||||||||||||||
IUPAC Name | sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate | ||||||||||||||||||
Standard InChI | InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/b11-10+;/t19-,20-;/m1./s1 | ||||||||||||||||||
Standard InChIKey | UVXVKMCFVDNBCD-QCVDVZFFSA-N | ||||||||||||||||||
Isomeric SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O.[Na] | ||||||||||||||||||
SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] | ||||||||||||||||||
Canonical SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na] | ||||||||||||||||||
Appearance | Off-White Solid | ||||||||||||||||||
Melting Point | 197-199°C | ||||||||||||||||||
Purity | > 95% | ||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||
Synonyms | 6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))- 7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt Bay w 6228 Baycol cerivastatin cerivastatin sodium Certa Kazak Lipobay rivastatin |
||||||||||||||||||
PubChem Compound | 9913172 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume